molecular formula C12H23NO2 B6352522 Methyl 3-(cycloheptylamino)-2-methylpropanoate CAS No. 1154918-41-8

Methyl 3-(cycloheptylamino)-2-methylpropanoate

Cat. No.: B6352522
CAS No.: 1154918-41-8
M. Wt: 213.32 g/mol
InChI Key: BOGWZQMKEBIJOE-UHFFFAOYSA-N
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Description

Methyl 3-(cycloheptylamino)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cycloheptylamino group attached to a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cycloheptylamino)-2-methylpropanoate typically involves the esterification of 3-(cycloheptylamino)-2-methylpropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

3-(cycloheptylamino)-2-methylpropanoic acid+methanolH2SO4Methyl 3-(cycloheptylamino)-2-methylpropanoate+water\text{3-(cycloheptylamino)-2-methylpropanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(cycloheptylamino)-2-methylpropanoic acid+methanolH2​SO4​​Methyl 3-(cycloheptylamino)-2-methylpropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cycloheptylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-(cycloheptylamino)-2-methylpropanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products

    Hydrolysis: 3-(cycloheptylamino)-2-methylpropanoic acid and methanol.

    Reduction: 3-(cycloheptylamino)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(cycloheptylamino)-2-methylpropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(cycloheptylamino)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would depend on the specific derivative or formulation being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(cyclohexylamino)-2-methylpropanoate
  • Methyl 3-(cyclopentylamino)-2-methylpropanoate
  • Methyl 3-(cyclooctylamino)-2-methylpropanoate

Uniqueness

Methyl 3-(cycloheptylamino)-2-methylpropanoate is unique due to the presence of the cycloheptylamino group, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different ring sizes.

Properties

IUPAC Name

methyl 3-(cycloheptylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-10(12(14)15-2)9-13-11-7-5-3-4-6-8-11/h10-11,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGWZQMKEBIJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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